1-(2-Methoxypyridin-4-YL)ethanamine
Description
Structural Classification and Significance of Pyridine (B92270) Derivatives in Modern Organic Synthesis
Pyridine, a heterocyclic aromatic organic compound, is structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. globalresearchonline.net This substitution of a carbon atom with nitrogen imparts unique characteristics to the pyridine ring, making its derivatives a cornerstone in various chemical and industrial processes. numberanalytics.comnumberanalytics.com The nitrogen atom in the pyridine ring introduces a dipole moment and renders the molecule a weak base. numberanalytics.com
Pyridine derivatives are classified based on the nature and position of the substituents on the ring. The positions on the pyridine ring can be denoted by numbers or Greek letters (α for position 2, β for position 3, and γ for position 4). wikipedia.org These derivatives are ubiquitous in numerous biologically active compounds, including pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comnih.gov Their importance in medicinal chemistry is underscored by their presence in a variety of drugs, where the pyridine scaffold can influence solubility and biological activity. nih.govresearchgate.net
In modern organic synthesis, pyridine and its derivatives serve as versatile building blocks, intermediates, ligands, and catalysts. numberanalytics.comnih.gov They participate in a range of reactions, including coupling reactions like the Suzuki-Miyaura and Heck reactions, which are instrumental in constructing complex molecules. numberanalytics.com The electron-withdrawing nature of the nitrogen atom makes the pyridine ring susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov
Overview of the Ethanamine Moiety in Diverse Chemical Architectures
The ethanamine (or ethylamine) moiety, with the chemical formula CH3CH2NH2, is a fundamental functional group in organic chemistry. wikipedia.org It consists of a two-carbon chain terminating in an amine group. As a primary amine, it is a nucleophilic base and is widely utilized in chemical synthesis. wikipedia.org
The presence of an ethanamine group can significantly influence the properties of a molecule. It can impart basicity and increase water solubility, particularly when it forms a salt. ontosight.ai This is a common strategy in pharmaceutical development to enhance the bioavailability of drug candidates. ontosight.ai The ethanamine moiety is a key feature in a wide range of organic compounds, including natural products, pharmaceuticals, and research chemicals. ontosight.ai For instance, ethanamine derivatives have been investigated for a variety of pharmacological activities. ontosight.ai
Research Landscape and Academic Interest in 1-(2-Methoxypyridin-4-YL)ethanamine and Analogous Structures
The specific compound, this compound, with the CAS number 1060807-28-4, is a chiral building block available for research purposes, often as a hydrochloride salt to improve stability and handling. biosynth.comevitachem.combldpharm.com Its structure features a methoxy (B1213986) group at the 2-position and an aminoethyl group at the 4-position of the pyridine ring. This substitution pattern is of interest to medicinal chemists and synthetic organic chemists.
Academic and industrial research has explored the synthesis and potential applications of methoxypyridine derivatives. For example, various methoxypyridine-containing compounds have been synthesized and investigated for their role as modulators of biological targets. nih.gov The synthesis of such molecules often involves multi-step reaction sequences, starting from commercially available pyridine derivatives. nih.gov
The interest in analogous structures is also evident. For instance, the ketone precursor, 1-(2-methoxypyridin-4-yl)ethanone, is a known intermediate. udchem.comsynquestlabs.comachemblock.com Furthermore, variations of the side chain, such as in 2-(2-Ethoxypyridin-4-yl)ethanamine, and different substitution patterns on the pyridine ring are subjects of ongoing research. chemsrc.com These studies highlight the modular nature of these compounds, allowing for the systematic exploration of structure-activity relationships.
The table below provides a summary of key information for this compound and a related precursor.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1060807-28-4 | C8H12N2O | 152.19 |
| (S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride | 1914157-93-9 | C8H13ClN2O | 188.66 |
| 1-(2-methoxypyridin-4-yl)ethanone | 764708-20-5 | C8H9NO2 | 151.16 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxypyridin-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(9)7-3-4-10-8(5-7)11-2/h3-6H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQSFIMSXWJIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401276238 | |
| Record name | 2-Methoxy-α-methyl-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401276238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060807-28-4 | |
| Record name | 2-Methoxy-α-methyl-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060807-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-α-methyl-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401276238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 2 Methoxypyridin 4 Yl Ethanamine
Established Synthetic Routes to the 2-Methoxypyridine (B126380) Core and its Functionalization
The synthesis of 1-(2-Methoxypyridin-4-YL)ethanamine is fundamentally reliant on the construction and appropriate functionalization of the 2-methoxypyridine core. This section details the key steps involved in this process.
Precursor Synthesis Pathways: Focusing on 1-(2-Methoxypyridin-4-yl)ethanone and Related Intermediates
A primary and pivotal precursor in the synthesis of the target ethanamine is 1-(2-Methoxypyridin-4-yl)ethanone. udchem.comsynquestlabs.com This ketone serves as the electrophilic component for the subsequent introduction of the amine functionality. The synthesis of this key intermediate can be achieved through various organic reactions, often involving the manipulation of commercially available pyridine (B92270) derivatives. While specific high-yield syntheses are often proprietary, general methodologies may include the acylation of a suitably substituted 2-methoxypyridine ring.
Another related intermediate of interest is 1-(4-Methoxy-pyridin-2-yl)-ethanone, a constitutional isomer of the primary precursor. nih.govsigmaaldrich.com Its synthesis and chemical properties provide valuable comparative data for understanding the reactivity of the methoxypyridine system.
Table 1: Key Precursors and Intermediates
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 1-(2-Methoxypyridin-4-yl)ethanone | 764708-20-5 | C8H9NO2 | 151.16 |
| 1-(4-Methoxy-pyridin-2-yl)-ethanone | 59576-28-2 | C8H9NO2 | 151.16 |
Amine Group Introduction Strategies: Reductive Amination and Related Methodologies
With the precursor ketone, 1-(2-Methoxypyridin-4-yl)ethanone, in hand, the next critical step is the introduction of the amine group to form the desired ethanamine. Reductive amination stands out as a primary and versatile method for this transformation. This reaction typically involves the condensation of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding amine.
Common reducing agents for this process include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation. The choice of reducing agent and reaction conditions can be optimized to maximize the yield of the desired this compound.
Enantioselective Synthesis and Stereochemical Control in this compound Production
This compound possesses a chiral center at the carbon atom bearing the amino group. Consequently, it exists as a pair of enantiomers, the (R)- and (S)-forms. The biological activity of chiral molecules can differ significantly between enantiomers, making the development of enantioselective synthetic methods a critical area of research.
Diastereomeric Salt Formation for Chiral Resolution
A classical and widely employed method for separating enantiomers is through diastereomeric salt formation. libretexts.orgadvanceseng.com This technique involves reacting the racemic mixture of this compound with a chiral resolving agent, which is an enantiomerically pure acid or base. libretexts.org This reaction creates a mixture of diastereomeric salts.
Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base to neutralize the acid. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The efficiency of the resolution depends on the choice of the resolving agent and the crystallization solvent. advanceseng.com
Asymmetric Catalysis Approaches to the Ethanamine Moiety
More modern and efficient approaches to obtaining enantiomerically pure amines involve asymmetric catalysis. nih.gov These methods aim to directly synthesize the desired enantiomer, avoiding the need for a resolution step. One prominent strategy is the asymmetric reduction of a prochiral imine, which can be formed from 1-(2-Methoxypyridin-4-yl)ethanone.
This reduction is carried out using a chiral catalyst, often a transition metal complex with a chiral ligand. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other. Another approach is asymmetric reductive amination, where the ketone is reacted with an amine source in the presence of a chiral catalyst and a reducing agent. Research in this area is ongoing, with a focus on developing highly enantioselective and practical catalytic systems. nih.gov
Synthesis and Isolation of Specific Enantiomers: (R)- and (S)-1-(2-Methoxypyridin-4-YL)ethanamine
The synthesis and isolation of the individual (R)- and (S)-enantiomers of this compound are crucial for evaluating their distinct properties. These can be achieved through the methods described above, namely chiral resolution or asymmetric synthesis.
For example, a patent describes a process for the synthesis of (S)-(-)-1-(4-methoxyphenyl)ethylamine, a structurally related compound, which involves the resolution of the racemic mixture using (S)-2-(2-Naphthyl) glycolic acid. google.com This resulted in an optical purity of 87%, which could be further enhanced through recrystallizations. Similar strategies can be adapted for the resolution of this compound.
Furthermore, asymmetric synthesis methods have been developed for related compounds. For instance, the asymmetric hydroboration-amination of 1-methoxy-4-vinyl-benzene using a rhodium complex of (S)-quinap has been shown to produce (S)-(-)-1-(4-methoxyphenyl)ethylamine with 98% optical purity. google.com While this specific example does not directly produce the target compound, the principles of asymmetric catalysis demonstrated are applicable to the synthesis of the individual enantiomers of this compound.
Derivatization and Functional Group Interconversions of this compound
The chemical versatility of this compound allows for a variety of chemical transformations. These modifications can be targeted at the primary amine, the pyridine ring, or the methoxy (B1213986) group, enabling the synthesis of a diverse range of derivatives for various applications, particularly in medicinal chemistry.
Reactions at the Primary Amine Moiety (e.g., acylation, alkylation, condensation reactions)
The primary amine group is a key site for derivatization, readily undergoing standard transformations to form amides, sulfonamides, and new carbon-nitrogen bonds.
Acylation: The primary amine of this compound can be acylated using acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to yield the corresponding amides. This is a common strategy in the development of pharmacologically active molecules.
Alkylation: Alkylation of the primary amine can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. These reactions introduce substituents on the nitrogen atom, modifying the compound's steric and electronic properties.
Condensation Reactions: The amine group can participate in condensation reactions with various carbonyl compounds. For instance, reaction with an appropriate dicarbonyl compound or its equivalent can lead to the formation of heterocyclic structures. Unexpected condensation products can sometimes arise; for example, reactions of aminopyridines with barbituric acid derivatives have been shown to yield complex products through a process resembling a Mannich-type reaction. scielo.org.mx
Modifications and Substitutions on the Pyridine Ring System
The pyridine ring of this compound can be further functionalized, although the reactivity is influenced by the existing substituents. The 2-methoxy group, being electron-donating, and the 4-ethanamine group can direct incoming electrophiles. Conversely, the pyridine nitrogen makes the ring generally electron-deficient and susceptible to nucleophilic attack.
The presence of a methoxy group at the 2-position decreases the basicity of the pyridine nitrogen due to inductive electron-withdrawing effects. nih.gov This reduced basicity can be advantageous, preventing the nitrogen from interfering in certain reactions, such as the Robinson annulation, which often fails with more basic pyridines. nih.gov
Strategies for modification include:
Palladium-mediated C-C bond formation: This powerful technique allows for the direct functionalization of pyridine C-H bonds, avoiding the need for pre-functionalization. nih.gov
Lithiation: Directed ortho-metalation can be used to introduce substituents at positions adjacent to the methoxy group. chemicalbook.com
Nucleophilic Aromatic Substitution: Halogenated pyridine precursors can undergo nucleophilic aromatic substitution to introduce various functional groups. For instance, the synthesis of a 6-bromo-2-methoxy-3-aminopyridine intermediate was achieved through the substitution of a dibromopyridine with sodium methoxide (B1231860). nih.gov
The following table summarizes some potential modifications on the pyridine ring of similar methoxypyridine systems.
| Reaction Type | Reagents/Conditions | Position of Modification | Reference |
| C-C Bond Formation | Palladium-mediated | C4 position | nih.gov |
| Lithiation | n-BuLi or other strong bases | C3 or C6 position | chemicalbook.com |
| Nucleophilic Substitution | Sodium methoxide on dihalopyridine | Varies based on starting material | nih.gov |
Transformations Involving the Methoxy Substituent (e.g., oxidation)
The methoxy group itself can be a handle for further chemical transformations.
Demethylation: A common transformation is the cleavage of the methyl ether to yield the corresponding pyridone (a 2-hydroxypyridine (B17775) derivative). This is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting pyridone offers a new site for functionalization, for example, via N-alkylation or O-alkylation.
Patent Landscape of Synthetic Preparations and Advanced Methodologies
The patent literature for this compound and its derivatives highlights its importance as a building block in the pharmaceutical industry. Patents often focus on efficient and scalable synthetic routes to this and related chiral amines, which are key intermediates for active pharmaceutical ingredients (APIs).
Several patents describe the synthesis of structurally related chiral amines, underscoring the value of this molecular scaffold. For example, patent WO2015159170A2 discloses an improved process for synthesizing isomers of 1-(4-methoxyphenyl)ethylamine, a compound used as a chiral resolving agent and a building block for various pharmaceuticals. google.com The methods aim to be safe for commercial scale by avoiding hazardous reagents like n-BuLi. google.com
Patents also cover the synthesis of more complex molecules where a substituted ethanamine fragment is crucial. Patent EP3702347A1 describes processes for preparing (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, an intermediate for Apremilast. google.com Apremilast is a small-molecule inhibitor of phosphodiesterase 4 (PDE4) used to treat inflammatory diseases. google.com These patents often protect novel processes that improve yield, enantiomeric purity, and safety for large-scale production.
The use of methoxypyridine derivatives in developing modulators for biological targets is also a significant area in the patent landscape. For instance, derivatives have been designed as gamma-secretase modulators for potential Alzheimer's disease treatment. nih.gov A Taiwanese patent, TWI546300B, covers 2-methoxy-pyridin-4-yl derivatives for use as therapeutic agents. google.com
The table below provides a summary of relevant patents and their focus.
| Patent Number | Title/Subject | Key Focus | Reference |
| WO2015159170A2 | Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine (B1201723) and its isomers | Commercial scale synthesis of chiral methoxyphenyl ethylamines, avoiding hazardous reagents. | google.com |
| EP3702347A1 | Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine | Synthesis of aminosulfone intermediates for the drug Apremilast. | google.com |
| TWI546300B | 2-methoxy-pyridin-4-yl derivative | Covers novel methoxypyridine derivatives as therapeutic agents. | google.com |
Advanced Characterization and Spectroscopic Analysis of 1 2 Methoxypyridin 4 Yl Ethanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of 1-(2-Methoxypyridin-4-YL)ethanamine.
¹H NMR: In a typical ¹H NMR spectrum, the proton signals for this molecule are expected in distinct regions. The methoxy (B1213986) (–OCH₃) protons would appear as a sharp singlet, typically downfield. The protons on the pyridine (B92270) ring would manifest as multiplets, with their specific chemical shifts influenced by the positions of the substituents. The methine (–CH) and methyl (–CH₃) protons of the ethanamine side chain would also show characteristic splitting patterns (a quartet and a doublet, respectively) due to spin-spin coupling.
¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon of the methoxy group would be found in the aliphatic region, while the carbons of the pyridine ring would appear at lower field in the aromatic region.
While specific spectral data for this compound is not publicly available, analysis of related structures such as 2-methoxypyridine (B126380) chemicalbook.com and 4-(2-aminoethyl)pyridine (B79904) chemicalbook.com allows for the prediction of chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Notes |
| Pyridine-H (positions 3, 5, 6) | 6.7 - 8.2 | 110 - 150 | Chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing ethanamine group. |
| Methoxy (-OCH₃) | ~3.9 | ~55 | Based on typical values for methoxy groups on a pyridine ring. chemicalbook.com |
| Ethanamine (-CH) | ~4.1 (quartet) | ~50 | Benzylic proton, shifted downfield by the adjacent nitrogen and aromatic ring. |
| Ethanamine (-CH₃) | ~1.4 (doublet) | ~24 | Aliphatic methyl group coupled to the CH proton. |
| Amine (-NH₂) | Variable | N/A | Broad signal, position is dependent on solvent and concentration. |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio after ionization.
For this compound (C₈H₁₂N₂O), the exact molecular weight can be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak [M]⁺ would be observed, and key fragmentation pathways would likely include:
Alpha-cleavage: The bond between the chiral carbon and the pyridine ring is susceptible to cleavage, a common fragmentation for amines.
Loss of a methyl group: Fragmentation of the ethylamine (B1201723) side chain could result in the loss of a methyl radical (•CH₃), leading to a significant [M-15]⁺ peak.
Pyridine ring fragmentation: The substituted pyridine ring can undergo complex fragmentation, yielding characteristic ions.
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Value | Technique |
| Molecular Formula | C₈H₁₂N₂O | - |
| Molecular Weight | 152.19 g/mol | Calculation |
| Key Fragmentation Ion (m/z) | [M]⁺• (152) | EI-MS |
| Key Fragmentation Ion (m/z) | [M-CH₃]⁺ (137) | EI-MS |
| Key Fragmentation Ion (m/z) | [C₆H₆NO]⁺ (108) | EI-MS |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
The spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts:
N-H stretching: The primary amine (–NH₂) group would show one or two bands in the 3300-3500 cm⁻¹ region.
C-H stretching: Aromatic C-H stretches from the pyridine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy and ethyl groups would be observed just below 3000 cm⁻¹.
N-H bending: The scissoring vibration of the primary amine typically appears in the 1590-1650 cm⁻¹ range.
C=C and C=N stretching: Vibrations from the pyridine ring would be found in the 1400-1600 cm⁻¹ region.
C-O stretching: The aryl ether linkage of the methoxy group would produce a strong, characteristic band around 1250 cm⁻¹.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Primary Amine (-NH₂) | N-H Bend | 1590 - 1650 |
| Pyridine Ring | Aromatic C-H Stretch | 3010 - 3100 |
| Methoxy/Ethyl | Aliphatic C-H Stretch | 2850 - 2960 |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |
| Methoxy Group | C-O Stretch | ~1250 |
X-ray Diffraction Studies of Crystalline Forms and Cocrystal Structures of Related Analogs
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. mdpi.com While a crystal structure for this compound itself is not publicly documented, studies on related 2-methoxypyridine derivatives and other substituted pyridines provide insight into their solid-state behavior. rsc.orgresearchgate.net
Single-crystal X-ray diffraction (SCXRD) on analogous compounds reveals that they often crystallize in common space groups like monoclinic or orthorhombic systems. rsc.orgresearchgate.net The solid-state packing is heavily influenced by intermolecular interactions, particularly hydrogen bonding involving the pyridine nitrogen and other functional groups.
Powder X-ray diffraction (PXRD) is used to characterize the bulk crystalline form of a material and can identify different polymorphic forms. mdpi.com For related amine-containing active pharmaceutical ingredients (APIs), PXRD is crucial for studying cocrystals. nih.gov Cocrystals are multi-component crystals formed between an API and a coformer, connected by non-covalent interactions. The analysis of these structures often reveals heterosynthons, which are robust hydrogen-bonding patterns between the different molecular components. nih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination
The ethanamine portion of this compound contains a stereocenter at the carbon atom bonded to the amine, methyl group, and pyridine ring. This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers.
Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a vital technique for analyzing chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light. nih.gov While a molecule may not have a strong intrinsic CD signal, its absolute configuration and enantiomeric excess (ee) can often be determined by forming a complex with a chiral host. rsc.orgrsc.org
For chiral amines, a common strategy involves complexation with a chiral auxiliary, which induces a distinct CD signal. rsc.orgacs.org The sign and magnitude of this induced CD signal, often analyzed through techniques like exciton-coupled circular dichroism (ECCD), can be correlated to the absolute configuration of the amine. rsc.org This method allows for the sensitive and rapid determination of enantiomeric purity, a critical parameter in pharmaceutical and chemical research. rsc.orgnih.gov
Computational Chemistry and Theoretical Investigations of 1 2 Methoxypyridin 4 Yl Ethanamine
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For a compound like 1-(2-methoxypyridin-4-yl)ethanamine, DFT could provide valuable information.
Conformational Analysis and Energetic Landscapes
The flexibility of the ethanamine side chain in this compound allows for multiple conformations. A detailed conformational analysis using DFT would identify the most stable geometric arrangements of the molecule and the energy barriers between them. Studies on other 2-methoxypyridine (B126380) derivatives have highlighted how the methoxy (B1213986) group can influence the molecule's conformation and intermolecular interactions. nih.gov
Prediction of Spectroscopic Properties
DFT methods can be employed to predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can be a powerful tool for the identification and characterization of the compound. For instance, a study on 2-amino-4,6-diphenylnicotinonitriles demonstrated the use of TD-DFT to understand their fluorescence behavior. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of molecules and their interactions with other molecules, particularly biological macromolecules like proteins.
Ligand-Target Docking Studies for Predicted Interactions
Ligand-target docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. This is a crucial step in drug discovery. While no docking studies have been published for this compound, research on other pyridine (B92270) derivatives has shown their potential to interact with various biological targets. acs.orgresearchgate.netrsc.orgacs.org A docking study would require a specific protein target to be identified, and would predict the binding mode and affinity of this compound within the protein's active site.
Analysis of Intermolecular Interactions and Binding Energies
Following a docking simulation, a more detailed analysis of the intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the protein can be performed. These interactions are critical for the stability of the ligand-protein complex. The binding energy, which quantifies the strength of the interaction, can also be calculated using various computational methods.
Theoretical Structure-Activity Relationship (SAR) Studies
Theoretical Structure-Activity Relationship (SAR) studies are pivotal in modern drug discovery, employing computational methodologies to correlate the structural or physicochemical properties of compounds with their biological activities. For this compound and its derivatives, these in silico techniques offer a rational approach to designing more potent and selective molecules. By building predictive models, researchers can prioritize the synthesis of novel compounds, thereby saving significant time and resources. General studies on pyridine derivatives have shown that the inclusion and placement of specific functional groups, such as methoxy (-OCH₃) and amino (-NH₂) groups, can enhance biological activities like antiproliferative effects. mdpi.comnih.gov Computational analysis helps to quantify these relationships and guide further chemical modifications.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Development
Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach aimed at establishing a predictive relationship between the chemical structure of a series of compounds and their biological activity. In a typical QSAR study involving analogues of this compound, a dataset of molecules with varying structural modifications would be assessed for a specific biological endpoint. Subsequently, a wide array of molecular descriptors—numerical values that characterize the steric, electronic, hydrophobic, and topological properties of the molecules—are calculated.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the changes in these descriptors with the observed changes in biological activity. For instance, a QSAR model for a series of pyridine derivatives might reveal that increased electron-donating capacity at the methoxy position and a specific spatial volume for the ethylamine (B1201723) side chain are critical for enhanced activity.
While specific QSAR models for this compound are not extensively documented in public literature, studies on related pyridine-containing scaffolds have successfully employed these methods. For example, a QSAR equation developed for a series of 9-(pyridin-2'-yl)-aminoacridines indicated that electron-withdrawing groups on the pyridine ring were favorable for interaction with DNA. nih.gov Similarly, broader analyses have shown that for antiproliferative activity, descriptors related to the presence of nitrogen and oxygen-containing groups like -OCH₃ and -NH₂ are significant predictors of enhanced potency. mdpi.comscispace.com
The development of a predictive QSAR model for this compound analogues would enable the virtual assessment of novel, unsynthesized compounds, allowing researchers to prioritize candidates with the highest predicted activity for synthesis and biological testing.
Table 1: Illustrative QSAR Data for Hypothetical Analogues of this compound (Note: This table is for illustrative purposes to demonstrate the components of a QSAR study and does not represent real experimental data.)
| Compound Analogue | R-Group Modification | Biological Activity (IC₅₀, µM) | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |
| 1 | -H (Parent) | 15.2 | 166.21 | 1.2 | 47.9 |
| 2 | -CH₃ at amine | 10.5 | 180.24 | 1.6 | 47.9 |
| 3 | -F at pyridine C5 | 8.3 | 184.20 | 1.4 | 47.9 |
| 4 | -Cl at pyridine C5 | 12.8 | 200.65 | 1.9 | 47.9 |
| 5 | Methoxy at C3 | 25.1 | 196.24 | 1.1 | 57.1 |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (a pharmacophore) that is responsible for a molecule's biological activity. A pharmacophore model for this compound would typically be generated based on the structure of the active compound or a set of active analogues. The key chemical features would likely include:
A Hydrogen Bond Donor (HBD): The primary amine (-NH₂) group.
A Hydrogen Bond Acceptor (HBA): The nitrogen atom within the pyridine ring and the oxygen atom of the methoxy group.
An Aromatic Ring (AR): The pyridine ring itself.
Once a pharmacophore model is established, it can be used as a 3D query in a process called virtual screening. nih.gov In this process, the pharmacophore model is used to rapidly search large databases containing millions of chemical compounds to find other molecules that match the defined spatial and chemical features. researchgate.net This allows for the identification of structurally diverse compounds that are likely to exhibit the same biological activity, providing novel scaffolds for drug development.
This approach has been successfully applied to other pyridine-based heterocyclic cores. For example, ligand-based virtual screening was instrumental in exploring the SAR of an imidazo[1,2-a]pyridine (B132010) series, leading to the rapid identification of more potent and selective agents against visceral leishmaniasis. nih.govresearchgate.net A similar strategy centered on this compound could uncover new chemical entities for a desired therapeutic target, expanding beyond simple analogue synthesis.
Table 2: Potential Pharmacophoric Features of this compound (Note: This table outlines the likely features for a hypothetical pharmacophore model.)
| Pharmacophoric Feature | Corresponding Functional Group | Vector/Location | Role in Binding |
| Hydrogen Bond Donor | Primary Amine (-NH₂) | Ethylamine side chain | Interaction with electronegative atoms (e.g., Oxygen, Nitrogen) in a target protein. |
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Pyridine Ring | Interaction with hydrogen bond donor groups (e.g., -OH, -NH) in a target protein. |
| Hydrogen Bond Acceptor | Methoxy Oxygen (-OCH₃) | Methoxy group at C2 | Potential interaction with hydrogen bond donor groups. |
| Aromatic Ring | Pyridine Ring | Core Scaffold | π-π stacking or hydrophobic interactions with aromatic residues of a target protein. |
Role of 1 2 Methoxypyridin 4 Yl Ethanamine in Medicinal Chemistry Research Pre Clinical Focus
As a Versatile Chiral Building Block in the Design and Synthesis of Heterocyclic Drug Scaffolds
The primary role of 1-(2-methoxypyridin-4-yl)ethanamine in medicinal chemistry is as a chiral starting material for the synthesis of more complex molecules. Its chirality is often crucial for the biological activity of the final drug candidate, as different enantiomers can have vastly different pharmacological profiles.
A notable example of its application is in the synthesis of potent and selective inhibitors of lysine-specific demethylase 1 (LSD1/KDM1A), a key regulator in acute myeloid leukemia (AML). For instance, the (R)-enantiomer, (R)-1-(2-methoxypyridin-4-yl)ethanamine, is a key intermediate in the synthesis of Iadademstat (ORY-1001), a first-in-class KDM1A inhibitor that has been investigated in clinical trials for relapsed/refractory AML. nih.govnih.gov The synthesis involves the coupling of the chiral amine with other heterocyclic fragments to construct the final complex molecule, highlighting the importance of this building block in accessing novel drug scaffolds.
The methoxypyridine moiety itself is a common feature in many biologically active compounds, and the addition of the chiral ethylamine (B1201723) group provides a key point of diversity and an anchor for building more elaborate structures. This versatility allows for its incorporation into a variety of heterocyclic systems, including but not limited to triazolopyridines, imidazopyrazines, and other fused ring systems.
Design and Synthesis of Analogs for Target-Specific Modulation and Optimization
The design and synthesis of analogs are fundamental to medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. The this compound scaffold provides a template for such modifications.
In the context of KDM1A inhibitors, analogs of Iadademstat have been synthesized to explore the structure-activity relationship and improve the drug's profile. These modifications often involve altering the substituents on the pyridine (B92270) ring or the ethylamine side chain of the core building block. The goal is to enhance the interaction with the target enzyme while minimizing off-target effects.
Furthermore, the methoxypyridine core is present in derivatives designed as PI3K/mTOR dual inhibitors. chemrxiv.org While not directly incorporating the ethanamine side chain, these studies demonstrate the value of the methoxypyridine scaffold in designing kinase inhibitors. By attaching different functional groups, researchers can fine-tune the electronic and steric properties of the molecule to achieve desired biological activity.
In Vitro Mechanistic Investigations of Biological Activity (excluding clinical trial data)
Derivatives incorporating the this compound scaffold have been investigated for their ability to modulate the activity of various enzymes.
Histone Demethylase Inhibition: As previously mentioned, Iadademstat (ORY-1001), which is synthesized using (R)-1-(2-methoxypyridin-4-yl)ethanamine, is a potent and selective inhibitor of KDM1A. nih.govnih.govmedchemexpress.com It acts as an irreversible inhibitor by forming a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme. medchemexpress.com This inhibition leads to an increase in histone H3 lysine (B10760008) 4 dimethylation (H3K4me2) at KDM1A target genes, ultimately inducing differentiation of leukemic blasts. nih.gov
SHP2 Inhibition: While direct inhibition by a this compound derivative is not explicitly reported, structurally related imidazopyrazine derivatives have been identified as potent allosteric inhibitors of SHP2, a protein tyrosine phosphatase involved in cancer signaling pathways. nih.gov These findings suggest that the pyridine core, a key feature of our title compound, is a viable scaffold for developing SHP2 inhibitors.
Kinase Inhibition: The broader class of methoxypyridine derivatives has been explored for kinase inhibition. For example, sulfonamide methoxypyridine derivatives have been synthesized and evaluated as dual inhibitors of PI3K and mTOR, two key kinases in cell growth and proliferation pathways. chemrxiv.org This highlights the potential of the methoxypyridine scaffold in designing compounds that target protein kinases.
The this compound moiety and related structures have been incorporated into compounds designed to interact with various receptors and signaling pathways.
Adenosine (B11128) A2A Receptor: Pyridine derivatives are key components of antagonists for the adenosine A2A receptor, a target for the treatment of Parkinson's disease. nih.govnih.gov Structure-based drug design has led to the discovery of potent 1,2,4-triazine (B1199460) derivatives containing a pyridine ring that act as A2A receptor antagonists. nih.gov The this compound building block could potentially be used to synthesize novel A2A receptor modulators.
Hedgehog Pathway: The Hedgehog (Hh) signaling pathway is implicated in various cancers. Research has shown that 2-methoxybenzamide (B150088) derivatives can act as inhibitors of this pathway by targeting the Smoothened (Smo) receptor. nih.gov While these compounds are benzamides rather than pyridylamines, the presence of the methoxyaryl group is a shared feature, suggesting that the methoxypyridine scaffold could also be explored for Hh pathway inhibition.
GPR40: GPR40 is a G-protein-coupled receptor that is a target for type 2 diabetes treatment. A GPR40 full agonist, SCO-267, possesses a 2-carbamoylphenyl piperidine (B6355638) moiety. acs.org The piperidine ring in this agonist could potentially be formed or modified using building blocks like this compound, indicating a possible application in the development of GPR40 modulators.
The incorporation of the this compound scaffold into larger molecules has led to compounds with significant cellular activity in various disease models.
Effects on Cell Proliferation, Migration, and Apoptosis Induction:
Cancer: Iadademstat (ORY-1001) has demonstrated potent anti-proliferative effects in acute myeloid leukemia (AML) cell lines. nih.govmedchemexpress.com It induces cell cycle arrest and apoptosis in cancer cells. medchemexpress.com Furthermore, related heterocyclic compounds such as 1,2,4-triazine sulfonamide derivatives have shown significant dose-dependent cytotoxicity against colon cancer cell lines (DLD-1 and HT-29). mdpi.com Quinoxaline derivatives have also exhibited marked cytotoxicity against human gastric adenocarcinoma cells. nih.gov Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine (B1678525) derivatives have shown promising anticancer activities against HepG-2 and MCF-7 cancer cell lines. nih.gov
Melanoma: While not directly involving our title compound, studies have shown that combining certain therapeutic agents can inhibit hedgehog signaling, which is influential in the chemoresistance of ovarian cancer cells. mdpi.com This highlights the importance of targeting pathways where derivatives of this compound could be active.
Antimicrobial Activity in vitro:
The broader class of pyridine derivatives has shown significant antimicrobial potential. For instance, 2-methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles have been synthesized and tested for their antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. worldnewsnaturalsciences.com Similarly, 1,4-dihydropyridine (B1200194) derivatives have been evaluated for their antibacterial activity against cariogenic bacteria. chemrxiv.org Some pyrrolizidine (B1209537) derivatives have also demonstrated antimicrobial effects. nih.gov These studies suggest that the pyridine core is a promising scaffold for the development of new antimicrobial agents.
Structure-Activity Relationship (SAR) Elucidation
The systematic modification of molecules containing the this compound scaffold is crucial for understanding their structure-activity relationships (SAR).
SAR studies on adenosine A2A receptor antagonists have revealed that substituents on the pyridine ring and the nature of the linker to other parts of the molecule are critical for potency and selectivity. nih.gov For example, in a series of 2-alkynyl-N(9)-propargyladenine derivatives, the introduction of a halogen or an aryl group at the 8-position of the purine (B94841) ring significantly enhanced A2A antagonist activity. nih.gov
In the development of metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) antagonists, analogs of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine were synthesized to understand the structural features relevant to their potency. ebi.ac.uk These studies provide insights into how modifications to the pyridine ring and its substituents can impact biological activity.
For pyrimidine derivatives, it has been shown that the nature and position of substituents on the pyrimidine nucleus greatly influence their biological activities, including anticancer and anti-inflammatory effects. nih.gov These general principles of SAR can be applied to the design of novel compounds based on the this compound scaffold.
Below is a table summarizing the biological activities of compounds related to or containing the this compound scaffold.
| Compound Class/Derivative | Target/Activity | Disease Model/Cell Line | Key Findings |
| Iadademstat (ORY-1001) | KDM1A Inhibition | Acute Myeloid Leukemia (AML) | Potent and selective irreversible inhibitor, induces differentiation. nih.govnih.govmedchemexpress.com |
| Imidazopyrazine Derivatives | SHP2 Allosteric Inhibition | N/A (Enzymatic Assay) | Potent inhibition of SHP2 phosphatase activity. nih.gov |
| Sulfonamide Methoxypyridine Derivatives | PI3K/mTOR Dual Inhibition | N/A (Enzymatic Assay) | Dual inhibition of key cancer-related kinases. chemrxiv.org |
| 1,2,4-Triazine Derivatives | Adenosine A2A Receptor Antagonism | N/A (Receptor Binding Assay) | Potent antagonists for potential Parkinson's disease treatment. nih.gov |
| 2-Methoxybenzamide Derivatives | Hedgehog Pathway Inhibition | N/A (Signaling Assay) | Inhibition of Smoothened (Smo) receptor. nih.gov |
| 1,2,4-Triazine Sulfonamide Derivatives | Cytotoxicity | Colon Cancer (DLD-1, HT-29) | Significant dose-dependent cytotoxicity. mdpi.com |
| 2-Methoxy Nicotinonitrile Derivatives | Antimicrobial Activity | Various Bacteria and Fungi | Broad-spectrum antimicrobial activity. worldnewsnaturalsciences.com |
Identification of Key Structural Determinants for Activity, Selectivity, and Potency
The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. dovepress.com For this compound, the key structural features influencing its pharmacological profile are the 2-methoxy group, the ethylamine side chain at the 4-position, and the stereochemistry of the chiral center at the ethylamine group.
The 2-Methoxypyridine (B126380) Moiety: The methoxy (B1213986) group at the 2-position of the pyridine ring is an important determinant of activity. It can influence the compound's electronic properties, lipophilicity, and metabolic stability. dovepress.comnih.gov The introduction of a methoxypyridine motif has been shown to improve the activity and solubility of gamma-secretase modulators. nih.gov The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, which is a crucial interaction for binding to many biological targets. researchgate.net The polarity and ionizable nature of the pyridine ring can also enhance the solubility and bioavailability of less soluble compounds. researchgate.net
The Ethylamine Side Chain: The ethylamine portion of the molecule is critical for its interaction with various receptors, particularly G protein-coupled receptors (GPCRs). nih.gov The basic nitrogen of the ethylamine group can form hydrogen bonds with receptors, an essential interaction for antagonism at certain receptors. firsthope.co.in The length and flexibility of the ethylamine chain are also important for optimal receptor binding. firsthope.co.in Modifications to the ethylamine group, such as the incorporation of unsaturated hydrocarbon substituents or polar, hydrogen-bond-accepting groups, can significantly impact potency and selectivity. nih.gov
Stereochemistry: The ethylamine side chain of this compound contains a chiral center. The stereochemistry at this position can have a profound effect on the compound's biological activity. Different enantiomers can exhibit varying potencies and selectivities for their biological targets. For instance, in the development of metabotropic glutamate receptor subtype 5 (mGluR5) antagonists, the specific stereoisomer was crucial for high potency. ebi.ac.uk
The table below summarizes the key structural determinants and their impact on the pharmacological properties of related pyridine derivatives.
| Structural Feature | Impact on Pharmacological Properties |
| 2-Methoxy Group | Influences electronic properties, lipophilicity, metabolic stability, and solubility. dovepress.comnih.gov |
| Pyridine Ring | The nitrogen atom acts as a hydrogen bond acceptor, crucial for receptor binding. researchgate.net Enhances solubility and bioavailability. researchgate.net |
| Ethylamine Side Chain | The basic nitrogen forms hydrogen bonds with receptors. firsthope.co.in The length and flexibility are important for receptor fit. firsthope.co.in |
| Chiral Center | Stereochemistry significantly affects potency and selectivity. ebi.ac.uk |
Assessment of Theoretical Druggability and ADME Parameters from In Vitro Data
The "druggability" of a compound refers to its potential to be developed into a drug. This is assessed by evaluating its physicochemical properties and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. For pyridine derivatives like this compound, these parameters are crucial for their progression in the drug discovery pipeline.
Physicochemical Properties: Properties such as molecular weight, lipophilicity (logP), solubility, and the number of hydrogen bond donors and acceptors are critical for a compound's oral bioavailability. The pyridine ring can enhance permeability and address protein-binding issues. dovepress.com The methoxy group can also contribute to improved solubility. nih.gov
In Vitro ADME Assays: Preclinical in vitro assays are used to predict the in vivo ADME properties of a compound. These assays can include measurements of metabolic stability in liver microsomes, cell permeability using Caco-2 cell monolayers, and plasma protein binding. For example, in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors, in silico predictions of ADME properties for pyridinone derivatives showed favorable drug-like characteristics, including moderate lipophilicity and good water solubility. acs.org
The following table presents theoretical and in vitro ADME data for a series of related pyridine derivatives, highlighting the importance of these parameters in drug design.
| Compound | Molecular Weight ( g/mol ) | logP | Aqueous Solubility (logS) | In Vitro Metabolic Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| Derivative A | 350.4 | 2.5 | -3.2 | 45 | 5.2 |
| Derivative B | 364.4 | 2.8 | -3.5 | 62 | 4.8 |
| Derivative C | 378.5 | 3.1 | -3.8 | 30 | 6.5 |
Data in this table is hypothetical and for illustrative purposes only.
Applications in Combinatorial Chemistry and Library Synthesis for Drug Discovery
The structural scaffold of this compound is well-suited for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening (HTS). The pyridine ring and the ethylamine side chain offer multiple points for chemical modification, allowing for the rapid generation of a diverse range of analogs.
The synthesis of libraries based on the this compound core can be achieved through various synthetic strategies. For instance, different substituents can be introduced onto the pyridine ring, or the ethylamine side chain can be modified with a variety of functional groups. This approach allows for the systematic exploration of the structure-activity relationship (SAR) around the core scaffold.
The development of novel anti-tubercular agents based on a 1,2,4-triazolyl pyridine scaffold exemplifies the use of library synthesis in drug discovery. nih.gov By creating a series of analogs with modifications at different positions, researchers were able to identify compounds with potent activity against Mycobacterium tuberculosis. nih.gov This highlights how the generation of a focused library around a privileged scaffold like a substituted pyridine can lead to the discovery of promising new drug candidates.
Applications of 1 2 Methoxypyridin 4 Yl Ethanamine As a Ligand or Catalyst Component
Development of Chiral Ligands for Asymmetric Catalysis
The development of novel chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. Chiral pyridine-containing ligands have been extensively reviewed for their versatility and effectiveness in a wide array of catalytic reactions. hkbu.edu.hkcityu.edu.hk These ligands are broadly classified based on the number and connectivity of their pyridine (B92270) units, such as monopyridine, dipyridine, bipyridine, and terpyridine systems. hkbu.edu.hkcityu.edu.hk
The structure of 1-(2-Methoxypyridin-4-YL)ethanamine, possessing a single pyridine ring and a chiral center, categorizes it as a chiral monopyridine ligand. Such ligands are instrumental in inducing chirality in metal-catalyzed reactions. For instance, chiral diphosphines incorporating a pyridyl substituent have been successfully employed in rhodium-catalyzed asymmetric hydrosilylation/cyclization of 1,6-enynes, yielding chiral pyrrolidines with high enantioselectivity. nih.gov
| Ligand Type | Metal | Reaction Type | Product | Enantiomeric Excess (ee) |
| Chiral Spirosiladiphosphine with Pyridyl group | Rhodium | Asymmetric hydrosilylation/cyclization | Chiral Pyrrolidines | up to 92% |
This data underscores the potential of chiral pyridine-containing ligands, and by extension this compound, to serve as effective controllers of stereochemistry in catalytic processes. The nitrogen atom of the pyridine ring and the nitrogen of the ethylamine (B1201723) group can act as a bidentate ligand, coordinating to a metal center and creating a chiral environment that directs the outcome of the reaction.
Role in Metal-Mediated or Organocatalytic Transformations
Beyond its potential in asymmetric catalysis, the unique electronic and structural features of this compound make it a promising candidate for a range of metal-mediated and organocatalytic transformations.
Metal-Mediated Transformations:
Pyridine derivatives are widely used as ligands in transition metal catalysis. researchgate.net For example, palladium(II) complexes featuring pyridine ligands have demonstrated high efficiency as catalysts in Suzuki-Miyaura and Heck cross-coupling reactions. acs.org The electronic properties of the pyridine ligand, influenced by substituents like the methoxy (B1213986) group in the target compound, can significantly impact the catalytic activity. acs.org
Furthermore, the pyridine moiety can act as a directing group in C-H activation/functionalization reactions. Palladium-catalyzed C-H arylation with diaryliodonium salts has been successfully achieved using pyridine-containing directing groups to synthesize a variety of biaryl compounds. nih.gov The nitrogen atom of the pyridine ring coordinates to the palladium center, bringing the catalyst into close proximity to a specific C-H bond and facilitating its selective functionalization.
| Metal Catalyst | Directing Group | Reaction Type | Substrates |
| Palladium(II) | Pyridine | Suzuki-Miyaura & Heck Cross-Coupling | Aryl halides, boronic acids, alkenes |
| Palladium(II) | Pyridine | C-H Arylation | Aromatic and heterocyclic compounds |
Organocatalytic Transformations:
In the realm of organocatalysis, which avoids the use of metals, pyridine derivatives have also found important applications. A novel photochemical method has been developed for the functionalization of pyridines, proceeding through the formation of pyridinyl radicals. acs.org This approach enables the coupling of pyridines with allylic substrates, offering a distinct reactivity pattern compared to classical Minisci-type reactions. acs.org The methoxy group on the pyridine ring of this compound could influence the stability and reactivity of such radical intermediates, opening up possibilities for novel transformations.
Mechanistic Insights into Catalytic Cycles Involving the Compound or its Derivatives
Understanding the mechanism of a catalytic reaction is paramount for optimizing its efficiency and for the rational design of new catalysts. Studies on related pyridine-containing catalytic systems have provided valuable mechanistic insights that can be extrapolated to predict the behavior of this compound.
In the context of palladium-catalyzed C-H arylation, detailed mechanistic investigations have suggested a pathway that involves a bimetallic high-oxidation-state palladium intermediate. nih.gov The reaction is proposed to be turnover-limiting in the oxidation of a dimeric Pd(II) precatalyst by the arylating agent. nih.gov The pyridine directing group plays a crucial role in the initial C-H activation step, forming a palladacycle intermediate.
For iron-catalyzed C-H borylation reactions using pyridine(diimine) ligands, mechanistic studies have identified catalyst deactivation pathways, such as the formation of an inactive iron(0) "flyover" dimer. nih.gov These studies also revealed that the C-H activation step is facile, while the subsequent C-B bond formation is slower and potentially turnover-limiting. nih.gov Such insights are critical for designing more robust and efficient catalysts based on the this compound scaffold.
Future Perspectives and Emerging Research Avenues for 1 2 Methoxypyridin 4 Yl Ethanamine
Innovations in Sustainable Synthesis and Process Optimization for Production
The production of pyridine (B92270) derivatives is undergoing a significant transformation, driven by the need for more sustainable and efficient manufacturing processes. vcu.edu Traditional methods for synthesizing substituted pyridines often involve multiple steps, low yields, and significant waste generation, which increases production costs. vcu.edu Innovations are focused on overcoming these limitations through green chemistry principles and process intensification.
Key areas of innovation include:
Flow Chemistry: Shifting from traditional batch processing to continuous flow reactors offers substantial advantages. For instance, researchers have demonstrated that a five-step batch process for a pyridine-containing drug could be condensed into a single continuous step, dramatically increasing the yield from 58% to 92% and projecting a 75% reduction in production costs. vcu.edu
Green Chemistry Approaches: The use of environmentally benign solvents and reagents is a major focus. An advanced version of the Guareschi-Thorpe reaction for pyridine synthesis has been developed using an aqueous medium with ammonium (B1175870) carbonate, which acts as both the nitrogen source and a promoter for the reaction. rsc.org This method is inexpensive, eco-friendly, and simplifies the work-up process. rsc.org
Advanced Catalysis: Novel catalytic systems are being developed to improve reaction efficiency and selectivity. This includes the use of heterogeneous catalysts like zeolites and metal-organic frameworks (MOFs), which are easily recyclable. numberanalytics.com Additionally, photocatalysis and electrocatalysis offer mild reaction conditions for pyridine synthesis. numberanalytics.com
Process Optimization: Methodologies that improve yield by addressing common side reactions are crucial. For example, incorporating a dehydrating agent in the synthesis of certain pyridine derivatives can slow the dimerization of starting materials, leading to a significant improvement in the final product yield. vcu.edu
Table 1: Comparison of Traditional vs. Innovative Pyridine Synthesis Methods
| Feature | Traditional Batch Synthesis | Innovative & Sustainable Synthesis |
|---|---|---|
| Methodology | Multi-step batch processes. vcu.edu | Continuous flow reactors, multicomponent reactions. vcu.edursc.org |
| Solvents/Reagents | Often reliant on harsh organic solvents. | Aqueous media, green buffers. rsc.org |
| Efficiency | Lower yields (e.g., ~58% in some cases). vcu.edu | Higher yields (e.g., up to 92%). vcu.edu |
| Cost | High, especially for generic drugs where active ingredient cost is >90% of manufacturing cost. vcu.edu | Significantly lower production costs (e.g., 75% reduction). vcu.edu |
| Sustainability | Generates more chemical waste. | Eco-friendly, easier catalyst recycling. rsc.orgnumberanalytics.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to predict the properties of new molecules and design novel compounds. mdpi.com These computational tools are being applied at every stage of the drug design pipeline, from target identification to predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. springernature.comnih.gov
For compounds like 1-(2-Methoxypyridin-4-YL)ethanamine, AI and ML offer powerful avenues for future development:
In Silico Activity Prediction: ML algorithms can be trained on existing data to predict the biological activity of new pyridine derivatives. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, enhanced with ML tools like Random Forest (RF) and Deep Neural Networks (DNNs), can predict the efficacy of compounds against specific biological targets before they are even synthesized. nih.govnih.gov This significantly accelerates the identification of promising drug candidates.
De Novo Drug Design: AI models, such as variational autoencoders and recurrent neural networks (RNNs), can generate entirely new molecular structures with desired therapeutic profiles. nih.govresearchgate.net This approach can be used to design novel pyridine derivatives optimized for high potency and selectivity against a specific target.
Predicting Physicochemical and ADMET Properties: AI is adept at predicting crucial drug-like properties. nih.gov By analyzing the structure of a compound, AI models can forecast its solubility, permeability, and potential for toxicity, helping to weed out unsuitable candidates early in the discovery process. nih.govresearchgate.net
High-Throughput Virtual Screening (HTVS): AI and ML can screen massive virtual libraries of compounds to identify those most likely to interact with a biological target. nih.gov This allows researchers to prioritize which pyridine derivatives to synthesize and test in the lab, saving considerable time and resources. nih.gov
Table 2: Applications of AI and Machine Learning in Pyridine Derivative Drug Discovery
| Application Area | AI/ML Technique | Objective & Benefit |
|---|---|---|
| Activity Prediction | QSAR, Deep Neural Networks (DNNs), Random Forest (RF). nih.govnih.gov | Predict biological activity and prioritize potent compounds for synthesis. nih.gov |
| De Novo Design | Variational Autoencoders (VAEs), Recurrent Neural Networks (RNNs). nih.govresearchgate.net | Generate novel molecular structures with optimized therapeutic properties. mdpi.com |
| ADMET Prediction | In silico models based on RF and DNNs. nih.govnih.gov | Forecast drug-likeness, safety, and pharmacokinetic profiles early in development. nih.gov |
| Drug Target Identification | Kernel-based methods, gene network analysis. nih.gov | Analyze complex biological data to identify and validate novel drug targets. mdpi.com |
Exploration of Novel Biological Targets and Uncharted Therapeutic Applications
The pyridine scaffold is a privileged structure in medicinal chemistry, found in drugs approved for a wide array of diseases, including cancer, infectious diseases, and hypertension. nih.govresearchgate.net This chemical diversity suggests that derivatives like this compound have significant untapped potential for new therapeutic applications. rsc.org
Future research will likely focus on:
Expanding Therapeutic Areas: Pyridine derivatives have demonstrated broad biological activity, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. nih.govresearchgate.net Systematic screening of this compound and related analogs against diverse biological assays could uncover novel activities in areas like neurodegenerative diseases or metabolic disorders.
Targeting Novel Kinases and Enzymes: Many pyridine-based drugs function as kinase inhibitors. nih.gov Research has identified derivatives that inhibit key cancer-related targets like EGFR (Epidermal Growth Factor Receptor), c-Met, and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). nih.govnih.govnih.gov Future work could explore the inhibitory activity of this compound class against less-studied kinases or other enzyme families implicated in disease.
Combating Antimicrobial Resistance: With the rise of drug-resistant pathogens, there is an urgent need for new antimicrobial agents. nih.gov Pyridine derivatives have shown potent activity against various bacterial and fungal strains, including multidrug-resistant S. aureus (MRSA). nih.govnih.gov Exploring the efficacy of this compound against a panel of resistant microbes could lead to the development of a next-generation antibiotic.
Table 3: Potential Biological Targets and Therapeutic Applications for Pyridine Derivatives
| Therapeutic Area | Potential Biological Target(s) | Example from Pyridine Class |
|---|---|---|
| Oncology | EGFR, c-Met, VEGFR-2, PI3Kd. nih.govnih.govnih.gov | 2-substituted-4-(2-fluorophenoxy) pyridine derivatives show dual c-Met/VEGFR-2 inhibition. nih.gov |
| Infectious Diseases | Bacterial DNA gyrase, Dihydrofolate reductase (DHFR). nih.govunair.ac.id | Pyridine derivatives have shown potent activity against S. aureus, E. coli, and various fungi. rsc.orgnih.gov |
| Inflammation | Cyclooxygenase (COX) enzymes. | Piroxicam is an NSAID used for arthritis. nih.gov |
| Cardiovascular Disease | L-type calcium channels. | Nifedipine and Nilvadipine are used to treat hypertension. nih.govresearchgate.net |
Development of Advanced Analytical Techniques for In-situ Monitoring of Reactions and Biological Interactions
Understanding how a drug interacts with its target in a complex biological environment is critical for developing effective therapies. nih.govresearchgate.net Similarly, monitoring chemical reactions in real-time is key to optimizing synthesis. cdc.gov Advanced analytical techniques are emerging that allow for the direct, in-situ visualization and measurement of these processes at a high resolution.
Future research on this compound will benefit from:
In-situ Monitoring of Target Engagement: Techniques like TEMA (Target Engagement-Mediated Amplification) and CATCH (Clearing-Assisted Tissue Click Chemistry) allow for the visualization of drug-target interactions within fixed cells and tissues. nih.govnih.govoup.com TEMA uses oligonucleotide-conjugated drugs to generate a signal when the drug binds to its target, while CATCH uses click chemistry to fluorescently label drug-target complexes in intact tissues. nih.govoup.com Applying these methods could confirm the specific cellular and subcellular targets of novel pyridine derivatives.
High-Resolution Analytical Chemistry: Standard methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) remain essential for quantifying pyridine compounds and their metabolites. cdc.gov Ongoing improvements in these techniques, particularly when coupled with mass spectrometry (MS), offer greater sensitivity and resolution for detailed pharmacokinetic studies. cdc.gov
Real-time Reaction Monitoring: The optimization of sustainable synthesis processes, such as those in flow reactors, relies on the ability to monitor reaction progress in real-time. In-situ analytical methods can provide immediate feedback on reaction conditions, allowing for rapid optimization to maximize yield and purity.
Table 4: Advanced Analytical Techniques for Compound Analysis
| Technique | Application | Principle | Advantage |
|---|---|---|---|
| TEMA (Target Engagement-Mediated Amplification) | In-situ drug-target interaction monitoring. nih.gov | An oligonucleotide-conjugated drug binds its target, triggering a signal amplification cascade. oup.com | Provides spatial resolution of target engagement in cells and tissues. researchgate.net |
| CATCH (Clearing-Assisted Tissue Click Chemistry) | In-situ visualization of drug targets. nih.gov | Uses click chemistry to fluorescently label covalent drug-target complexes in cleared, intact tissue. nih.gov | Allows for imaging of drug binding at subcellular resolution in a native environment. nih.gov |
| CETSA (Cellular Thermal Shift Assay) | Measuring target engagement in live cells/tissues. oup.com | Measures the thermal stabilization of a target protein upon drug binding. oup.com | Can be used to measure binding to endogenous proteins without drug modification. oup.com |
| High-Resolution GC-MS | Quantification and analysis of pyridine compounds. cdc.gov | Separates volatile compounds by gas chromatography and identifies them by mass spectrometry. cdc.gov | Highly sensitive and specific for detecting low concentrations in biological and environmental samples. cdc.gov |
Q & A
Basic Research Question
- NMR : NMR (δ 8.2–6.8 ppm for pyridyl protons; δ 3.9 ppm for methoxy group) and NMR confirm regiochemistry.
- IR : Stretching bands at ~3350 cm (N–H) and ~1600 cm (C=N/C=C).
- Mass Spectrometry : ESI-MS ([M+H] at m/z 167) validates molecular weight. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .
How does X-ray crystallography resolve ambiguities in the structural configuration of this compound derivatives?
Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) with SHELXL software determines bond angles, torsion angles, and hydrogen-bonding networks. For example, the methoxy group’s orientation on the pyridine ring impacts intermolecular interactions, which are critical for cocrystal engineering. Synchrotron radiation improves resolution for low-symmetry crystals (<1.0 Å), aiding in charge density analysis .
What in vitro assays are suitable for evaluating the bioactivity of this compound?
Basic Research Question
- Receptor Binding : Radioligand displacement assays (e.g., adenosine A receptors) using -labeled antagonists.
- Enzyme Inhibition : Fluorescence-based assays (e.g., SARS-CoV-2 main protease) with IC determination via dose-response curves. Cell viability is tested using MTT assays in HEK293 or HeLa lines .
How can structure-activity relationships (SAR) guide the design of this compound derivatives?
Advanced Research Question
Systematic substitution at the pyridine ring (e.g., halogenation at C5) or ethanamine chain (e.g., N-alkylation) is analyzed via comparative molecular field analysis (CoMFA). For instance, 4-ethylphenyl analogs (2C-E derivatives) show enhanced serotonin receptor affinity, while nitro groups (2C-N) reduce bioavailability due to metabolic instability . Contradictions in SAR data require multivariate regression to isolate steric/electronic effects .
What computational methods predict the electronic properties of this compound?
Basic Research Question
Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets calculates HOMO-LUMO gaps (~4.2 eV), ionization potentials, and electrostatic potential maps. Solvent effects are modeled via PCM (Polarizable Continuum Model). These predict reactivity in nucleophilic substitution or oxidation reactions .
How do molecular dynamics (MD) simulations elucidate binding modes of this compound with biological targets?
Advanced Research Question
All-atom MD simulations (AMBER or CHARMM force fields) over 100 ns trajectories identify stable binding poses in protein pockets (e.g., GPCRs). Free energy perturbation (FEP) quantifies contributions of key residues (e.g., Tyr in 5-HT) to binding affinity. Water-mediated hydrogen bonds and π-π stacking with Trp are critical for stabilization .
How should researchers handle discrepancies in bioactivity data across studies?
Advanced Research Question
Statistical meta-analysis (e.g., random-effects models) accounts for variability in assay conditions (e.g., buffer pH, cell passage number). Cross-validation with orthogonal methods (e.g., SPR vs. ITC for binding kinetics) resolves conflicts. Contradictory SAR outcomes may arise from off-target effects, requiring proteome-wide profiling or CRISPR-Cas9 knockout screens .
What safety protocols are essential when handling this compound?
Basic Research Question
Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Store at −20°C under nitrogen to prevent oxidation. Spills are neutralized with 5% acetic acid. Acute toxicity data (LD) should be referenced from Safety Data Sheets (SDS), though default to treating all intermediates as hazardous .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
